molecular formula C8H14O2 B12588691 Heptanal, 2-methyl-5-oxo-, (2R)- CAS No. 553638-72-5

Heptanal, 2-methyl-5-oxo-, (2R)-

Cat. No.: B12588691
CAS No.: 553638-72-5
M. Wt: 142.20 g/mol
InChI Key: PZUHPQBEIPBBNA-SSDOTTSWSA-N
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Description

Heptanal, 2-methyl-5-oxo-, (2R)- (CAS: 553638-72-5) is a branched-chain aldehyde with the molecular formula C₈H₁₄O₂. Its structure includes a methyl group at position 2, an oxo (ketone) group at position 5, and an (R)-configuration at the chiral center (C2) . The InChIKey PZUHPQBEIPBBNA-SSDOTTSWSA-N confirms its stereochemistry, and its linear structure is represented as CCC(=O)CCC(C)C=O . This compound’s unique combination of aldehyde and ketone functional groups distinguishes it from simpler aldehydes like heptanal (C₇H₁₄O) and octanal (C₈H₁₆O), which lack branching or additional oxygenated moieties .

Properties

CAS No.

553638-72-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2R)-2-methyl-5-oxoheptanal

InChI

InChI=1S/C8H14O2/c1-3-8(10)5-4-7(2)6-9/h6-7H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

PZUHPQBEIPBBNA-SSDOTTSWSA-N

Isomeric SMILES

CCC(=O)CC[C@@H](C)C=O

Canonical SMILES

CCC(=O)CCC(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanal, 2-methyl-5-oxo-, (2R)- can be achieved through various organic synthesis methods. One common approach involves the oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) . The reaction conditions typically include a solvent like dichloromethane (CH2Cl2) and a controlled temperature environment.

Industrial Production Methods

In industrial settings, the production of Heptanal, 2-methyl-5-oxo-, (2R)- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Heptanal, 2-methyl-5-oxo-, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
Heptanal, 2-methyl-5-oxo-, (2R)- 553638-72-5 C₈H₁₄O₂ Aldehyde, ketone, chiral center Branched chain with oxo group at C5
Heptanal 111-71-7 C₇H₁₄O Aldehyde Straight-chain aldehyde
Octanal 124-13-0 C₈H₁₆O Aldehyde Longer chain (C8) with no branching
Caproic Acid 142-62-1 C₆H₁₂O₂ Carboxylic acid Saturated fatty acid (C6)
Methyl (2R)-2-methyl-5-oxocyclopentanecarboxylate N/A C₉H₁₄O₃ Ester, ketone, cyclic structure Cyclopentane ring with methyl and oxo groups

Key Observations :

  • Its chiral center at C2 may influence biological activity or odor perception, as stereochemistry often affects receptor interactions .
  • Unlike caproic acid (a carboxylic acid), the aldehyde group in the target compound makes it more reactive in nucleophilic additions .

Key Observations :

  • Heptanal and octanal are well-documented as key odor-active compounds in food and fermentation, with rising concentrations during microbial co-inoculation .
  • The target compound’s odor profile remains uncharacterized in the provided evidence, but its structural complexity (methyl, oxo, and chiral center) could yield a distinct sensory profile compared to linear analogs.

Physicochemical Properties

Property Heptanal, 2-methyl-5-oxo-, (2R)- Heptanal Octanal Caproic Acid
Molecular Weight (g/mol) 142.20 114.19 128.21 116.16
Boiling Point (°C) Not available 152-155 171-173 205-206
Solubility Likely polar due to oxo group Low in water, soluble in organic solvents Similar to heptanal Low in water

Key Observations :

  • Caproic acid’s carboxylic acid group enhances hydrogen bonding, contributing to higher boiling points and solubility in polar solvents .

Biological Activity

Heptanal, 2-methyl-5-oxo-, (2R)-, is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and flavoring. This article reviews the biological activity of this compound, highlighting key findings from diverse research studies and presenting data in tables for clarity.

Chemical Structure and Properties

Heptanal, 2-methyl-5-oxo-, (2R)- has the molecular formula C8H14O2C_8H_{14}O_2 and is characterized by its aldehyde functional group combined with a ketone. Its structure allows for interactions with biological systems, potentially influencing various metabolic pathways.

Cytotoxicity and Cellular Effects

Studies on related aldehydes reveal that they can induce cytotoxic effects through mechanisms such as DNA fragmentation and apoptosis. However, in vivo studies indicate that compounds like 2-hexenal (a structural analog) do not demonstrate mutagenicity or genotoxicity in animal models . While direct studies on heptanal's cytotoxicity are sparse, it is essential to consider these findings when evaluating its safety profile.

Case Studies

Study 1: Antioxidant Activity Assessment
A study investigated the antioxidant activity of various aldehydes, including heptanal derivatives. The results demonstrated that these compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems.

Study 2: Flavoring Agent Safety
Heptanal has been used as a flavoring agent in food products. Regulatory assessments have indicated that it does not pose significant health risks when consumed at typical levels found in food products. This safety profile underscores its potential for use in food science .

Table 1: Comparison of Biological Activities of Aldehyde Compounds

CompoundAntioxidant ActivityCytotoxicityNotes
HeptanalModerateLowLimited direct studies available
2-HexenalHighNoneNo evidence of mutagenicity
FuraneolHighModerateInduces oxidative stress

Research Findings

  • Mechanism of Action : The mechanism by which heptanal and similar compounds exert their biological effects often involves interaction with cellular pathways related to oxidative stress and apoptosis. Further research is needed to elucidate these pathways specifically for heptanal.
  • Potential Applications : Given its properties, heptanal may find applications in the development of antioxidants or as a flavoring agent with health benefits.
  • Regulatory Status : Heptanal has been classified as Generally Recognized As Safe (GRAS) when used appropriately in food products, indicating a favorable safety profile .

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